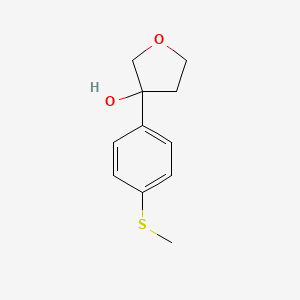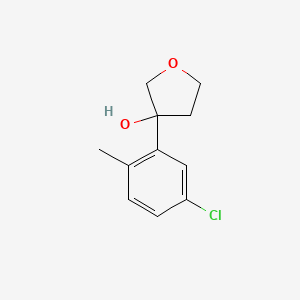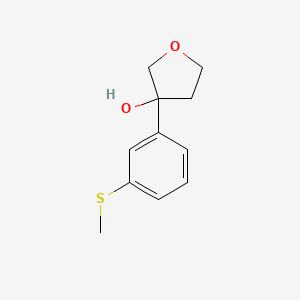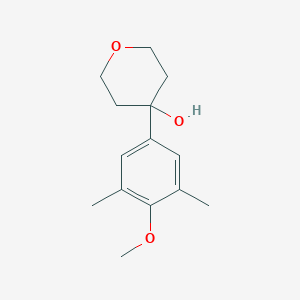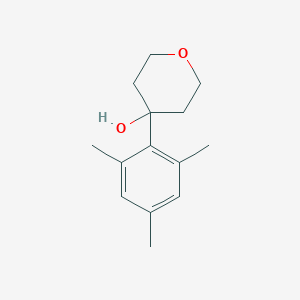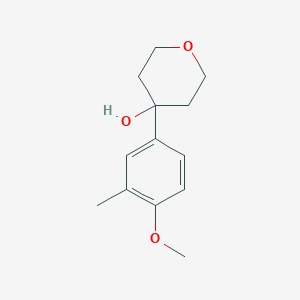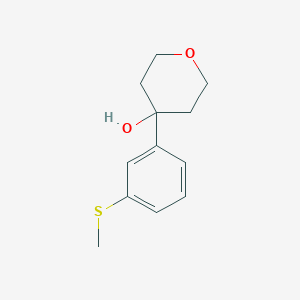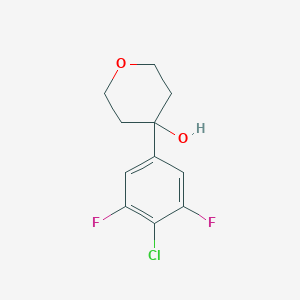
4-(3,4-Difluoro-5-methoxyphenyl)oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “4-(3,4-Difluoro-5-methoxyphenyl)oxan-4-ol” is a chemical entity with unique properties and potential applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “4-(3,4-Difluoro-5-methoxyphenyl)oxan-4-ol” involves multiple steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is optimized for large-scale synthesis. This involves the use of advanced technologies and equipment to ensure consistent quality and efficiency. The process may include continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Compound “4-(3,4-Difluoro-5-methoxyphenyl)oxan-4-ol” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of substituted products.
Common Reagents and Conditions: The reactions of compound “this compound” typically require specific reagents and conditions, such as:
Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Catalysts: Catalysts like palladium on carbon or platinum are often used to facilitate reactions.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
Compound “4-(3,4-Difluoro-5-methoxyphenyl)oxan-4-ol” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and disease treatment.
Industry: In industrial applications, compound “this compound” is used in the production of various materials and chemicals, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of compound “4-(3,4-Difluoro-5-methoxyphenyl)oxan-4-ol” involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The precise mechanism depends on the context of its use and the specific biological or chemical system involved.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compound “4-(3,4-Difluoro-5-methoxyphenyl)oxan-4-ol” can be compared with other similar compounds based on its structure, reactivity, and applications. Some similar compounds include:
Compound A: Known for its similar molecular structure but different reactivity.
Compound B: Shares similar applications in industrial processes but differs in its biological activity.
Compound C: Used in similar research contexts but has distinct chemical properties.
Uniqueness: The uniqueness of compound “this compound” lies in its specific combination of properties, making it suitable for a wide range of applications. Its versatility and reactivity set it apart from other compounds, highlighting its potential in various scientific and industrial fields.
Properties
IUPAC Name |
4-(3,4-difluoro-5-methoxyphenyl)oxan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3/c1-16-10-7-8(6-9(13)11(10)14)12(15)2-4-17-5-3-12/h6-7,15H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQNLESSCHLTTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2(CCOCC2)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)C2(CCOCC2)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
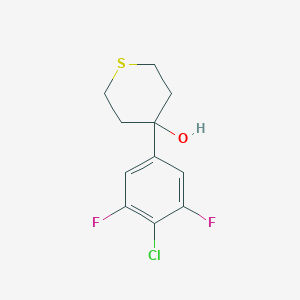
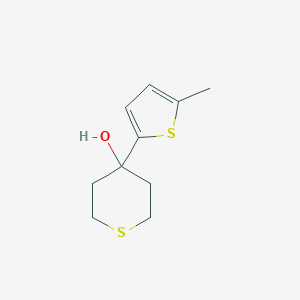
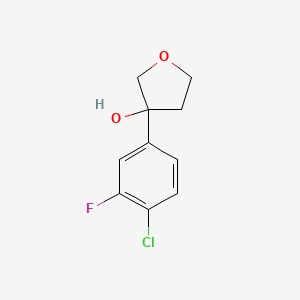
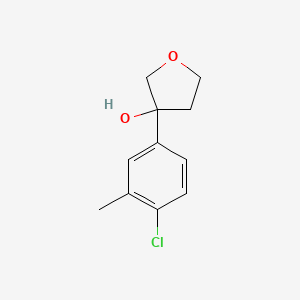
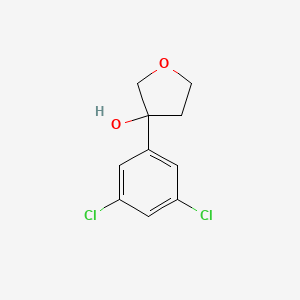
![3-[4-(Dimethylamino)phenyl]oxolan-3-ol](/img/structure/B8078077.png)
